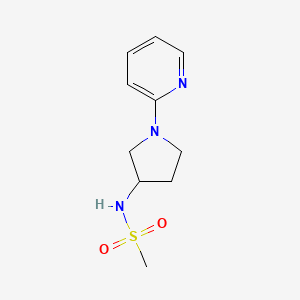

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

Beschreibung

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a methanesulfonamide moiety. This structure combines the rigidity of the pyridine ring with the conformational flexibility of pyrrolidine, making it a versatile scaffold in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNUWVPQQDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with pyrrolidine and methanesulfonamide under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction proceeds through C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like TBHP.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: Hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophiles like alkyl halides and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Quinoline and Pyrimidine Substitutions

Several compounds in the evidence share the methanesulfonamide-pyrrolidine core but differ in aromatic substituents:

- N-[[(3S)-1-[6-tert-butyl-8-(2,6-dimethoxy-3-pyridyl)-5-methoxy-3-quinolyl]pyrrolidin-3-yl]methyl]methanesulfonamide (): Key Features: Incorporates a quinoline ring substituted with tert-butyl, methoxy, and dimethoxypyridyl groups. Methoxy groups modulate electronic effects, possibly improving binding to aromatic receptors. The extended conjugated system (quinoline) may alter target specificity compared to the simpler pyridine in the target compound .

- N-{4-[6-(1-Difluoromethyl-cyclopropyl)-8-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-5-methoxy-quinolin-3-yl]-phenyl}-methanesulfonamide (): Key Features: Contains a uracil (2,4-dioxopyrimidine) substituent and difluoromethyl cyclopropyl group. The difluoromethyl group enhances metabolic stability via fluorine’s electronegativity, a feature absent in the target compound .

Analogues with Fluorinated and Heteroaromatic Modifications

- N-[4-[8-(2,4-dioxopyrimidin-1-yl)-5-methoxy-6-(trifluoromethyl)-3-quinolyl]phenyl]methanesulfonamide (): Key Features: Includes a trifluoromethyl group on the quinoline ring. Comparison: The CF₃ group is strongly electron-withdrawing, which could increase binding affinity to hydrophobic pockets in targets like kinases. This contrasts with the target compound’s unsubstituted pyridine .

- N-[1-(5-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]methanesulfonamide (): Key Features: Features a fluoropyridine carbonyl and imidazole-ethyl group. Comparison: The fluorine atom may improve pharmacokinetics by resisting oxidative metabolism.

Stereochemical and Simpler Analogues

Data Tables: Structural and Functional Comparison

Biologische Aktivität

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of:

- Pyridine Ring : Contributes to its interaction with biological targets.

- Pyrrolidine Ring : Enhances the compound's pharmacological properties.

- Methanesulfonamide Group : Imparts solubility and potential for hydrogen bonding with biomolecules.

This combination of functional groups positions the compound as a candidate for further therapeutic exploration, particularly in areas such as anti-inflammatory and anticancer applications.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anti-inflammatory Effects : Similar methanesulfonamide derivatives have shown promise in reducing inflammation.

- Antimicrobial Activity : The structural motifs present in this compound may enhance its ability to interact with microbial targets.

While specific data on the mechanism of action for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is limited, it is hypothesized that:

- The pyridine moiety allows for interactions with enzymes and receptors involved in disease pathways.

- The pyrrolidine structure may facilitate binding through steric and electronic effects, enhancing the compound's efficacy against specific biological targets .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(pyridin-2-yl)amides | Contains pyridine moiety | Varied biological activities |

| Pyrrolidine derivatives | Similar ring structure | Diverse applications in drug design |

| Dihydrofuro[3,4-d]pyrimidine derivatives | Fused ring systems | Enhanced solubility and bioavailability |

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide stands out due to its specific combination of functional groups, which may enhance its biological activity compared to other similar compounds.

Case Studies

- Anti-Cancer Activity :

- Similar compounds have been studied for their ability to inhibit cancer cell proliferation. For instance, pyrrolidine derivatives have shown effectiveness in inducing apoptosis in various cancer cell lines, suggesting that N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide may exhibit comparable properties .

- Inflammatory Response Modulation :

- Compounds with methanesulfonamide groups have demonstrated the ability to modulate inflammatory pathways. This suggests that N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide could be explored for therapeutic applications targeting inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.